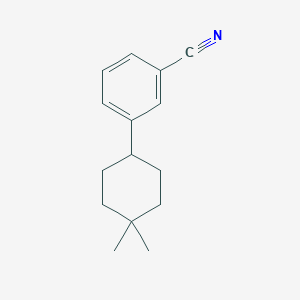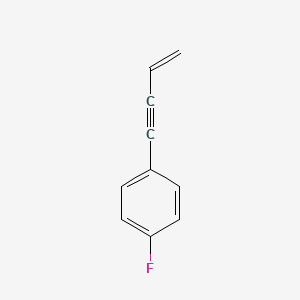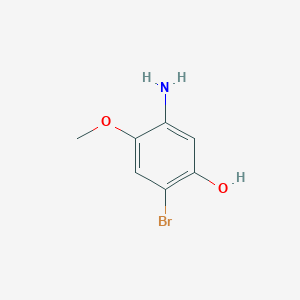
5-Amino-2-bromo-4-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-bromo-4-methoxyphenol is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of phenol, characterized by the presence of an amino group at the 5-position, a bromine atom at the 2-position, and a methoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-4-methoxyphenol typically involves multiple steps. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride. Bromination is then performed using bromine under the catalysis of iron powder. Finally, deacetylation is carried out to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-Amino-2-bromo-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: 5-Amino-4-methoxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
5-Amino-2-bromo-4-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Amino-2-bromo-4-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
4-Amino-2-methoxyphenol: Similar structure but lacks the bromine atom.
2-Amino-4-bromophenol: Similar structure but lacks the methoxy group.
5-Amino-2-bromo-4-methylphenol: Similar structure but has a methyl group instead of a methoxy group
Uniqueness
5-Amino-2-bromo-4-methoxyphenol is unique due to the combination of its functional groups. The presence of both an amino group and a bromine atom allows for diverse chemical reactivity, while the methoxy group can influence the compound’s solubility and interaction with other molecules. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H8BrNO2 |
|---|---|
分子量 |
218.05 g/mol |
IUPAC名 |
5-amino-2-bromo-4-methoxyphenol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3,10H,9H2,1H3 |
InChIキー |
IMNWEDAEJUZLKH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1N)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


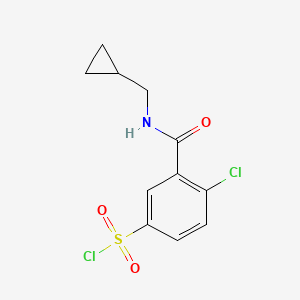
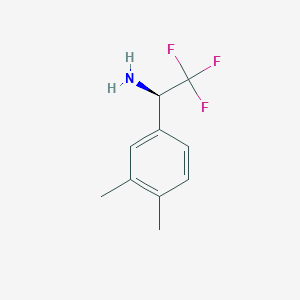
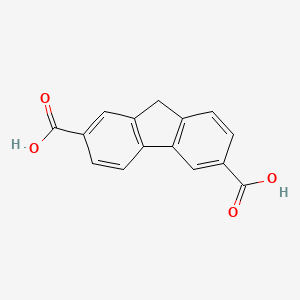
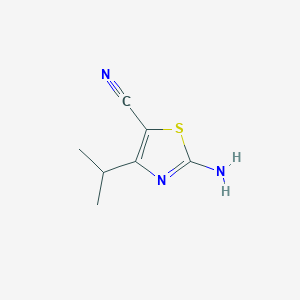
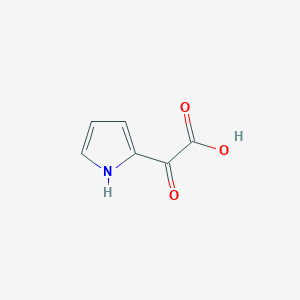
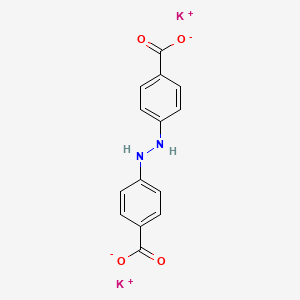
![4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)
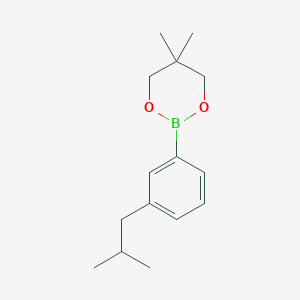
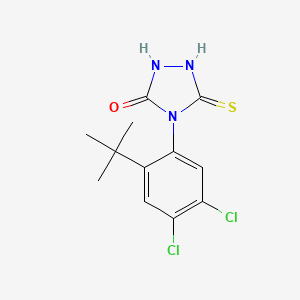
![13-chloro-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12839626.png)
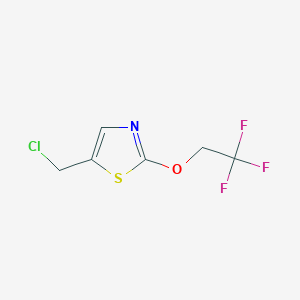
![1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane](/img/structure/B12839628.png)
